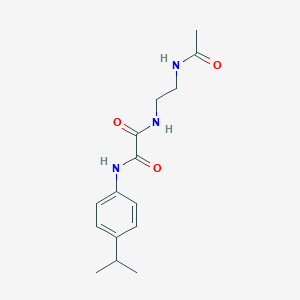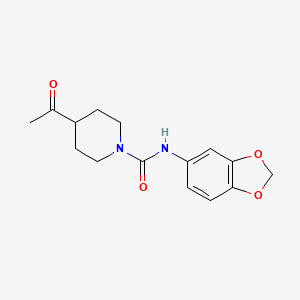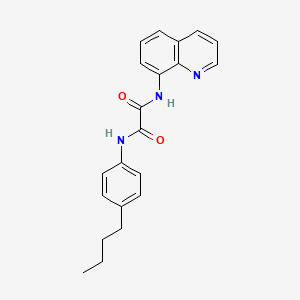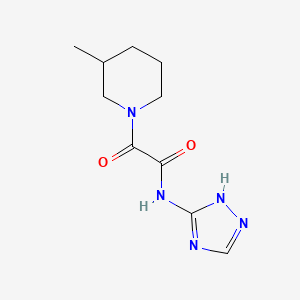
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide, also known as APX-3330, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the redox signaling enzyme APE1/Ref-1, which plays a crucial role in DNA repair and transcriptional regulation. APX-3330 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide is a potent inhibitor of the redox signaling enzyme APE1/Ref-1. This enzyme plays a crucial role in DNA repair and transcriptional regulation by modulating the activity of several transcription factors, including NF-κB and HIF-1α. By inhibiting APE1/Ref-1, N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide disrupts the redox signaling pathway, leading to decreased activation of these transcription factors and reduced inflammation, cancer cell growth, and oxidative stress.
Biochemical and physiological effects:
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide in lab experiments is its potent inhibitory activity against APE1/Ref-1, which makes it a useful tool for studying the redox signaling pathway. Another advantage is its broad range of therapeutic applications, which makes it a promising candidate for drug development. However, one limitation of using N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of APE1/Ref-1, which could have improved efficacy and reduced toxicity compared to N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide. Finally, further research is needed to fully understand the mechanism of action of N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide and its effects on the redox signaling pathway.
Métodos De Síntesis
The synthesis of N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide involves several steps, including the reaction of 4-isopropylbenzaldehyde with ethyl acetoacetate to form 4-isopropylphenyl-2-buten-1-one. This compound is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently converted to the oxamide using acetic anhydride and triethylamine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide has also been shown to have anti-cancer effects by inhibiting the growth and survival of cancer cells. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10(2)12-4-6-13(7-5-12)18-15(21)14(20)17-9-8-16-11(3)19/h4-7,10H,8-9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUVFRKTPUKTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6635938.png)
![ethyl 5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B6635939.png)

![2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid](/img/structure/B6635984.png)
![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)
![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)
![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)


![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)